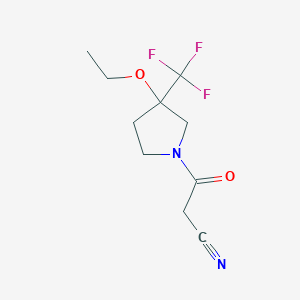

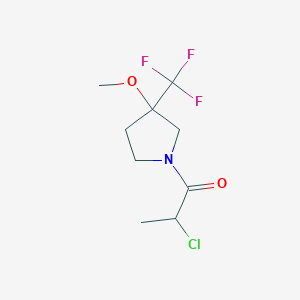

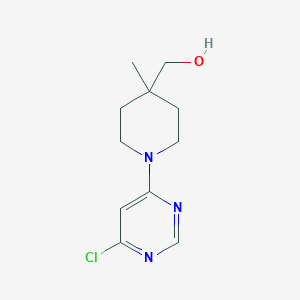

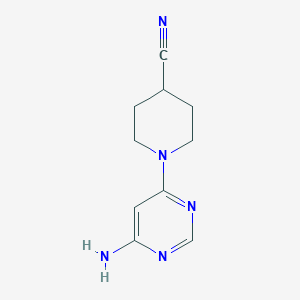

(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Overview

Description

“(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic compound that contains several functional groups, including an azetidine ring, a triazole ring, and a methanol group. The azetidine ring is a four-membered cyclic amine, which is known to have interesting chemical properties and biological activities. The triazole ring is a five-membered ring containing two nitrogen atoms, which is often found in various pharmaceuticals and agrochemicals due to its ability to mimic the structure of peptides .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and triazole rings, along with the methanol group. The azetidine ring is a strained four-membered ring, which could potentially influence the reactivity of the compound. The triazole ring is aromatic and can participate in various interactions, such as hydrogen bonding and π-π stacking.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the azetidine and triazole rings, as well as the methanol group. The azetidine ring, being a strained four-membered ring, could potentially undergo ring-opening reactions. The triazole ring, being aromatic, could potentially participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azetidine and triazole rings could potentially influence its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis of Imidazole Derivatives

Imidazole derivatives are known for their wide range of pharmacological activities. The presence of the azetidine and triazole rings in the compound suggests it could be used as a precursor in synthesizing imidazole compounds. These derivatives have applications in developing drugs with antibacterial, antifungal, and antiviral properties .

Development of Antitubercular Agents

The structural complexity of the compound, including the azetidine and triazole moieties, indicates its potential use in synthesizing new antitubercular agents. These agents can be evaluated against Mycobacterium tuberculosis, and modifications of the core structure could lead to compounds with lower minimum inhibitory concentrations (MICs) .

Aza-Michael Addition Reactions

The compound can participate in Aza-Michael addition reactions, which are crucial for the synthesis of new amino acid derivatives. These derivatives are valuable in medicinal chemistry for the development of novel pharmaceuticals .

Suzuki–Miyaura Cross-Coupling Reactions

The compound’s structure is conducive to Suzuki–Miyaura cross-coupling reactions. This application is significant in the field of organic chemistry for creating new heterocyclic compounds, which can be further explored for their biological activities .

Targeted Protein Degradation

The rigid structure of the compound makes it suitable as a linker in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation, offering a new approach to drug development .

Chemical Conjugates for Drug Delivery

Due to its rigid and functionalizable framework, the compound can be used to create chemical conjugates. These conjugates can be tailored for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents .

Synthetic Routes for Heterocyclic Compounds

The compound provides a versatile starting point for the synthesis of various heterocyclic compounds. These compounds are essential in the discovery of new drugs and understanding their interactions with biological targets .

Physicochemical and Metabolic Property Studies

Researchers can utilize the compound to study the physicochemical and metabolic properties of delta-amino acid oxetane derivatives. Such studies are crucial for optimizing drug properties like solubility, stability, and bioavailability .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in the development of protein degraders known as protacs . These molecules function by binding to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

It is suggested that this compound could be used as a linker in the development of protacs . In this context, the compound would facilitate the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

As a potential component of protacs, this compound could influence a variety of pathways depending on the target protein of the protac .

Pharmacokinetics

The compound’s potential use as a linker in protacs suggests that its pharmacokinetic properties would be influenced by the other components of the protac, including the ligands for the target protein and e3 ligase .

Result of Action

If used as a component of a protac, this compound could contribute to the degradation of specific target proteins, potentially altering cellular processes depending on the function of the degraded protein .

Action Environment

Factors such as ph, temperature, and the presence of other biomolecules could potentially influence the activity and stability of this compound, particularly if it is used as a component of a protac .

properties

IUPAC Name |

[1-[1-(cyclopropylmethyl)azetidin-3-yl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c15-7-9-4-14(12-11-9)10-5-13(6-10)3-8-1-2-8/h4,8,10,15H,1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIOFCUEEDKXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC(C2)N3C=C(N=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.